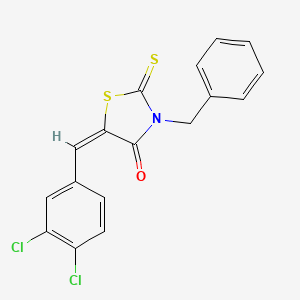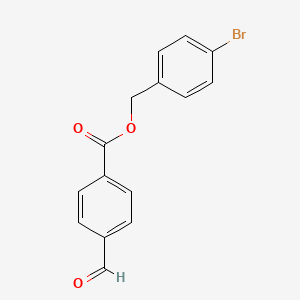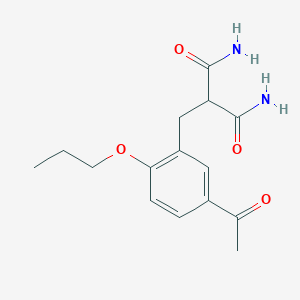![molecular formula C25H19ClO5 B4842301 7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B4842301.png)
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
説明
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as Clomeleon, which is a genetically-encoded fluorescent protein used in neuroscience research.
作用機序
Clomeleon works by binding to calcium ions, which causes a conformational change in the protein structure, resulting in fluorescence. This allows researchers to visualize changes in calcium signaling in real-time.
Biochemical and Physiological Effects:
Clomeleon has been shown to have no significant biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive tool for studying neuronal activity.
実験室実験の利点と制限
The advantages of using Clomeleon in lab experiments include its high sensitivity, specificity, and temporal resolution. It also allows for non-invasive imaging of neuronal activity. The limitations of using Clomeleon include its relatively low signal-to-noise ratio and the need for genetic modification of cells or tissues.
将来の方向性
There are several future directions for the use of Clomeleon in scientific research. These include:
1. Development of improved versions of Clomeleon with higher signal-to-noise ratios and faster kinetics.
2. Use of Clomeleon in combination with other fluorescent proteins to study complex neuronal circuits.
3. Application of Clomeleon in studying calcium signaling in non-neuronal cells.
4. Use of Clomeleon in drug discovery and development for neurological disorders.
5. Development of new imaging techniques to improve the spatial resolution of Clomeleon.
In conclusion, Clomeleon is a valuable tool for studying neuronal activity in scientific research. Its high sensitivity and specificity make it a powerful tool for imaging calcium signaling in real-time. With continued research, Clomeleon has the potential to contribute to the development of new treatments for neurological disorders.
科学的研究の応用
Clomeleon has been extensively used in neuroscience research as a genetically-encoded fluorescent protein. It has been used to study various aspects of neuronal activity, including calcium signaling, synaptic transmission, and neural circuitry.
特性
IUPAC Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClO5/c1-15-23(30-14-22(27)17-3-7-18(26)8-4-17)12-11-20-21(13-24(28)31-25(15)20)16-5-9-19(29-2)10-6-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGNWUPPUQZVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-6-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4842218.png)
![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4842231.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4842242.png)

![N-(4-chlorophenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4842259.png)

![5-{[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B4842282.png)
![{4-[2-(4-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B4842288.png)


![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B4842311.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4842318.png)
![1-butyl-5-oxo-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4842335.png)
![methyl 4-[(3,4-dimethylbenzoyl)amino]-3-methylbenzoate](/img/structure/B4842338.png)